
methyl 4-bromo-1H-indole-2-carboxylate
Overview
Description
Methyl 4-bromo-1H-indole-2-carboxylate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Mechanism of Action
Target of Action
Methyl 4-bromo-1H-indole-2-carboxylate, like many indole derivatives, is known to interact with multiple receptors, making it a versatile compound in biological applications .
Mode of Action
Indole derivatives are known to bind with high affinity to their targets, leading to a variety of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it is likely that the compound has diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-1H-indole-2-carboxylate typically involves the bromination of indole derivatives. One common method is the Bartoli indole synthesis, which starts with the reaction of nitrobenzene derivatives with Grignard reagents to form bromo-indole compounds . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in pharmaceutical and chemical research.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
Methyl 4-bromo-1H-indole-2-carboxylate has been studied for its potential biological activities. Research indicates that derivatives of this compound may exhibit antiviral and anticancer properties. For instance, structural modifications of the indole core have been explored to enhance binding affinity to biological targets such as enzymes involved in cancer progression and viral replication .
2. Synthesis of Complex Molecules
This compound serves as a crucial building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced with other functional groups, allowing for the creation of diverse derivatives.
- Coupling Reactions : this compound can participate in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds that are important in drug design .
Case Study 1: Inhibitory Activity Against IDO1 and TDO
A study published in the European Journal of Medicinal Chemistry investigated the structure-activity relationships (SAR) of indole derivatives, including this compound. The research identified that specific modifications at the 2-position of the indole ring significantly influenced inhibitory activity against indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). Compounds derived from this compound demonstrated varying degrees of potency, with some exhibiting IC50 values as low as 2.72 µM against IDO1 .
Case Study 2: Synthesis of Dual Inhibitors
Another research effort focused on synthesizing dual inhibitors targeting both IDO1 and TDO using this compound as a precursor. The study utilized a combination of palladium-catalyzed reactions and traditional organic synthesis techniques to create novel compounds that showed improved potency compared to existing inhibitors. The results highlighted the versatility of this compound in developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
- N-arylsulfonyl-3-acetylindole
Uniqueness
Methyl 4-bromo-1H-indole-2-carboxylate is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthetic applications and research studies .
Biological Activity
Methyl 4-bromo-1H-indole-2-carboxylate is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Overview of Indole Derivatives
Indole derivatives, including this compound, are significant due to their presence in various natural products and pharmaceuticals. They exhibit a range of biological activities such as:
- Antiviral : Effective against viruses like HIV.
- Anticancer : Potential to inhibit cancer cell proliferation.
- Anti-inflammatory : Reduction of inflammation in various models.
- Antimicrobial : Activity against bacteria and fungi.
Target Interactions
This compound interacts with multiple biological targets, which contributes to its versatility in therapeutic applications. Notably, it can bind with high affinity to various receptors involved in critical biochemical pathways.
Biochemical Pathways
The compound influences several pathways, including:
- HIV-1 Integrase Inhibition : It has been shown to inhibit the strand transfer activity of HIV-1 integrase, a crucial enzyme in the viral life cycle. The binding conformation analysis indicates that the indole core and carboxyl group chelate Mg²⁺ ions within the integrase's active site, enhancing its inhibitory effect .
- Cell Signaling Pathways : Indole derivatives modulate signaling pathways related to inflammation and cancer progression, which can lead to therapeutic benefits in these areas.
Case Studies and Experimental Data
Research has demonstrated the efficacy of this compound in various contexts:
- Antiviral Activity :
- Anticancer Properties :
- Anti-inflammatory Effects :
Comparative Analysis of Biological Activity
The following table summarizes the IC₅₀ values of various indole derivatives related to their biological activities:
Compound | Biological Activity | IC₅₀ (μM) |
---|---|---|
This compound | HIV Integrase Inhibition | TBD |
Indole derivative 3 | HIV Integrase Inhibition | 12.41 |
Indole derivative 20a | HIV Integrase Inhibition | 0.13 |
Indole derivative (anticancer) | Cytotoxicity | TBD |
Properties
IUPAC Name |
methyl 4-bromo-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPOJMDJBBGYFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405799 | |
Record name | methyl 4-bromo-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167479-13-2 | |
Record name | methyl 4-bromo-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-bromo-1H-indole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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